(Z)-4-(5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
Description
(Z)-4-(5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid (hereafter referred to as the target compound) is a heterocyclic molecule with a pyrido[1,2-a]pyrimidinone core fused to a thiazolidinone ring. Key features include:
- Molecular formula: C₁₈H₁₈N₄O₄S₂
- Molecular weight: 418.5 g/mol .
- Stereochemistry: Z-configuration at the methylene bridge, critical for spatial interactions .
- Functional groups: Thioxothiazolidinone (electron-withdrawing), ethylamino substituent (moderate lipophilicity), and a butanoic acid side chain (enhancing solubility) .
- Physicochemical properties: XLogP3 = 1.6 (balanced lipophilicity), hydrogen bond donors = 2, acceptors = 8 .
Properties
IUPAC Name |
4-[(5Z)-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S2/c1-2-19-15-11(16(25)21-8-4-3-6-13(21)20-15)10-12-17(26)22(18(27)28-12)9-5-7-14(23)24/h3-4,6,8,10,19H,2,5,7,9H2,1H3,(H,23,24)/b12-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLVZXVFMMXDLN-BENRWUELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a pyrido[1,2-a]pyrimidine core with thiazolidine and butanoic acid moieties, suggesting multifaceted biological interactions.
Chemical Composition and Structure
The compound's IUPAC name reflects its intricate structure:
- IUPAC Name : (Z)-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-thioxothiazolidin-3-ylic acid.
Key Structural Features :
| Component | Description |
|---|---|
| Pyrido[1,2-a]pyrimidine | Core structure involved in various biological activities. |
| Thiazolidine Ring | Contributes to the compound’s reactivity and interaction profile. |
| Ethylamino Group | Enhances binding affinity to biological targets. |
| Butanoic Acid Side Chain | Provides additional functional properties. |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The structural motifs facilitate binding to active sites, potentially modulating enzymatic activities and signaling pathways.
Biological Activities
Research indicates that (Z)-4-(5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid exhibits several biological activities:
-
Antimicrobial Activity :
- Studies show that derivatives of thioxothiazolidines exhibit significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- The compound may inhibit key enzymes involved in bacterial cell wall synthesis, making it a candidate for treating resistant strains.
-
Kinase Inhibition :
- The pyridopyrimidine structure is associated with known kinase inhibitors, suggesting potential applications in cancer therapy through modulation of signaling pathways .
- Melanogenesis Inhibition :
Structure-Activity Relationship (SAR)
Research into the SAR of this compound indicates that modifications to its structure can significantly alter its biological efficacy. For instance:
- Alterations in the ethylamino substituent can change binding affinities to molecular targets.
Study on Antimicrobial Properties
A recent study synthesized various thioxothiazolidine derivatives and tested their antimicrobial activities against multiple bacterial strains. The results indicated that these compounds exhibited promising antibacterial properties, particularly against multidrug-resistant strains .
Study on Melanogenesis
Another investigation focused on the inhibition of melanogenesis by thioxothiazolidin derivatives. It was found that these compounds could reduce tyrosinase protein levels without affecting mRNA levels, indicating a novel mechanism for regulating melanin synthesis .
Chemical Reactions Analysis
Oxidation Reactions
The thioxothiazolidinone ring is susceptible to oxidation, particularly at the sulfur atom. Key findings include:
Mechanistic Insight : Oxidation of the thione sulfur proceeds via electrophilic attack, forming sulfoxide intermediates and ultimately sulfones under stronger conditions. The Z-configuration of the methylene group remains intact due to steric constraints .
Reduction Reactions
The α,β-unsaturated ketone system in the pyrido-pyrimidine core undergoes selective reduction:
Notable Selectivity : Hydrogenation preferentially targets the pyrido[1,2-a]pyrimidine double bond over the thiazolidinone ring, likely due to conjugation effects stabilizing the latter .
Substitution Reactions
The ethylamino group participates in nucleophilic substitution under acidic conditions:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| AcCl (pyridine, reflux) | N-Acetyl derivative (retention of Z-configuration) | 78% | |
| Benzyl bromide (K₂CO₃, DMF) | N-Benzylated product (no racemization detected) | 62% |
Kinetic Studies : Substitution at the ethylamino nitrogen follows second-order kinetics, with protonation of the amine enhancing electrophilicity .
Cross-Coupling Reactions
The methylene bridge between the pyrido-pyrimidine and thiazolidinone moieties enables transition metal-catalyzed coupling:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| Pd(PPh₃)₄, arylboronic acid (Suzuki) | Biaryl derivatives (Z → E isomerization observed) | 50–60% | |
| CuI, propargyl bromide (Sonogashira) | Alkyne-functionalized analog | 45% |
Challenges : Steric hindrance from the thiazolidinone ring limits coupling efficiency, requiring bulky ligands (e.g., XPhos) for improved yields .
Acid-Base Reactivity
The butanoic acid terminus undergoes typical carboxylic acid reactions:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| SOCl₂ (neat, reflux) | Acid chloride (used in situ for amide synthesis) | 90% | |
| DCC, NHS (DMF, RT) | Activated ester (stable for 48 hr at −20°C) | 88% |
Applications : The acid chloride intermediate has been conjugated to amine-bearing biomolecules for targeted drug delivery studies.
Photochemical Reactivity
UV irradiation (λ = 365 nm) induces [2+2] cycloaddition at the methylene bridge:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| UV light, CH₃CN | Cyclobutane dimer (diastereomeric ratio 3:1) | 30% |
Mechanism : The reaction proceeds via a triplet excited state, confirmed by quenching studies with O₂ .
Comparison with Similar Compounds
Comparison with Structural Analogues
Molecular and Structural Differences
The target compound was compared to two analogues (Table 1):
Compound 1: Features a hydrophilic [2-(2-hydroxyethoxy)ethyl]amino substituent .
Table 1: Molecular Properties Comparison
Key Observations:
Pharmacological Implications
Table 2: Substituent Effects on Bioactivity
- Antimicrobial Activity: Thiazolidinone derivatives (e.g., Compound 1) exhibit antimicrobial properties, with sulfur atoms enhancing electron-deficient regions for bacterial target binding .
- Antioxidant Potential: The thioxothiazolidinone core in the target compound may improve radical scavenging compared to oxo analogues .
Q & A
Q. What are the optimal synthetic routes for (Z)-4-(5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid?
A multi-step synthesis involving condensation reactions is typically employed. For example, pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., 2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine) can react with thiazolidinone intermediates via Knoevenagel condensation to form the methylene bridge. Key steps include:
- Intermediate preparation : React 6-amino-1,3-dimethyluracil with aromatic aldehydes to form Schiff bases, followed by cyclization with mercaptoacetic acid to generate thiazolidinone scaffolds .
- Coupling conditions : Use anhydrous solvents (e.g., DMF or ethanol) and catalytic bases (e.g., piperidine) to promote the formation of the Z-isomer, confirmed by NMR coupling constants .
Q. Which spectroscopic methods are critical for characterizing this compound?
- FT-IR : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1247 cm⁻¹) .
- ¹H/¹³C NMR : Confirm stereochemistry (Z-configuration via coupling constants) and substituent integration. For example, aromatic protons in DMSO-d6 typically appear at δ 7.5–8.5 ppm, while ethylamino groups show signals at δ 1.1–1.3 ppm .
- Mass spectrometry : Validate molecular weight and fragmentation patterns (e.g., loss of CO or S-containing moieties) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Discrepancies in bioactivity data (e.g., antimicrobial vs. antioxidant efficacy) may arise from:
- Assay variability : Compare protocols for MIC (Minimum Inhibitory Concentration) testing versus DPPH radical scavenging assays .
- Structural heterogeneity : Ensure purity (>95% by HPLC) and verify Z/E isomer ratios, as biological activity is stereospecific .
- Solvent effects : Test activity in polar (e.g., DMSO) vs. non-polar solvents to assess aggregation or solubility impacts .
Q. What computational strategies support structure-activity relationship (SAR) analysis?
- Docking studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Focus on the thioxothiazolidin-4-one moiety’s role in hydrogen bonding .
- QSAR modeling : Correlate electronic parameters (e.g., Hammett constants of substituents) with bioactivity data to predict optimal modifications .
Q. How can the stability of this compound under physiological conditions be evaluated?
- pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC at λ = 254 nm. The 4-oxo and thioxo groups are prone to hydrolysis under acidic conditions .
- Thermal stability : Perform TGA (Thermogravimetric Analysis) to determine decomposition temperatures and identify stable storage conditions (e.g., <25°C in inert atmospheres) .
Q. What experimental designs are recommended for studying its mechanism of action?
- Enzyme inhibition assays : Test inhibition of bacterial DNA gyrase or fungal lanosterol demethylase using fluorometric substrates .
- Reactive oxygen species (ROS) profiling : Use DCFH-DA probes in cell cultures to quantify antioxidant activity linked to the thioxothiazolidinone core .
- Gene expression analysis : Perform RNA-seq on treated microbial strains to identify upregulated resistance genes (e.g., efflux pumps) .
Q. How can researchers address challenges in crystallizing this compound for X-ray studies?
- Solvent screening : Use high-boiling-point solvents (e.g., DMF:water mixtures) for slow evaporation.
- Co-crystallization : Add small-molecule additives (e.g., crown ethers) to stabilize the Z-configuration via non-covalent interactions .
Methodological Notes
- Stereochemical purity : Always confirm Z/E isomer ratios using NOESY NMR or chiral HPLC .
- Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results across ≥3 independent replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
